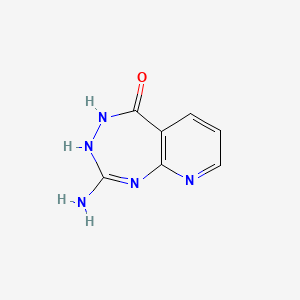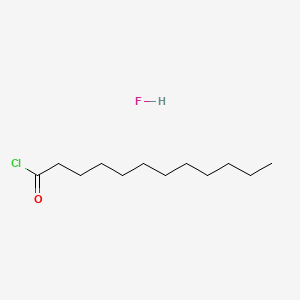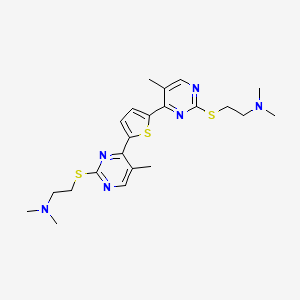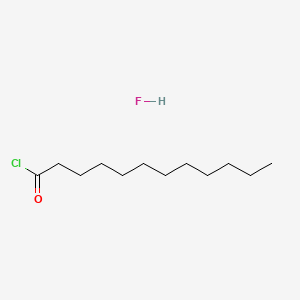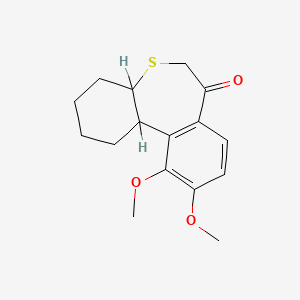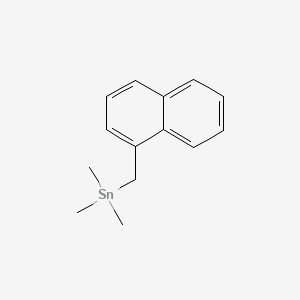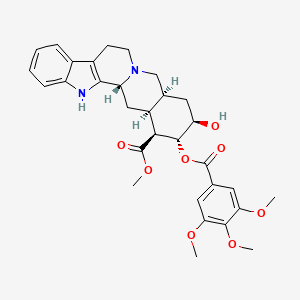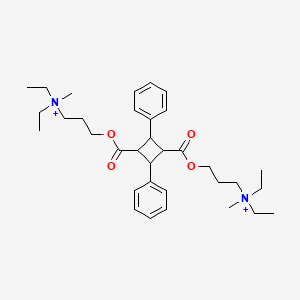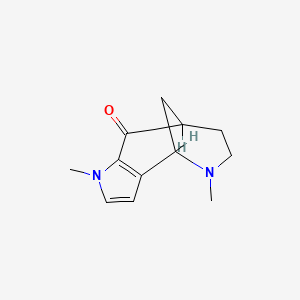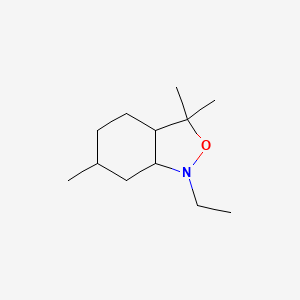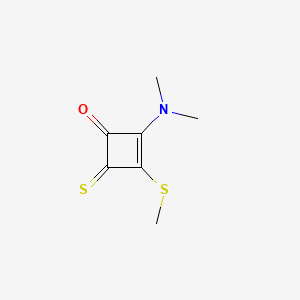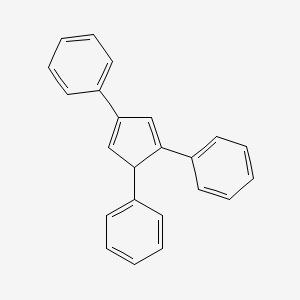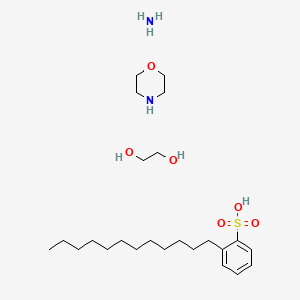
Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine is a complex chemical compound with the molecular formula C24H48N2O6S and a molecular weight of 492.71300 This compound is known for its unique combination of functional groups, which include an amine (azane), a sulfonic acid (2-dodecylbenzenesulfonic acid), a diol (ethane-1,2-diol), and a heterocyclic amine (morpholine)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine typically involves a multi-step process. One common method includes the reaction of dodecylbenzenesulfonic acid with ethane-1,2-diol in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with azane and morpholine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, may be employed to optimize the production process .
化学反応の分析
Types of Reactions
Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The amine and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield ethane-1,2-dial or ethane-1,2-dioic acid, while reduction of the sulfonic acid group can produce dodecylbenzenesulfonate .
科学的研究の応用
Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in studies of cell membrane interactions and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products.
作用機序
The mechanism of action of Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine involves its interaction with molecular targets such as proteins and lipids. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues, while the diol and morpholine groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the diol and morpholine groups.
Ethane-1,2-diol: A simple diol without the sulfonic acid and amine groups.
Morpholine: A heterocyclic amine without the sulfonic acid and diol groups.
Uniqueness
The presence of both hydrophilic and hydrophobic groups allows it to act as an effective surfactant and emulsifying agent, making it valuable in various industrial and research applications .
特性
分子式 |
C24H48N2O6S |
|---|---|
分子量 |
492.7 g/mol |
IUPAC名 |
azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine |
InChI |
InChI=1S/C18H30O3S.C4H9NO.C2H6O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-3-6-4-2-5-1;3-1-2-4;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);5H,1-4H2;3-4H,1-2H2;1H3 |
InChIキー |
DHBLHASXRRFDMR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1COCCN1.C(CO)O.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


